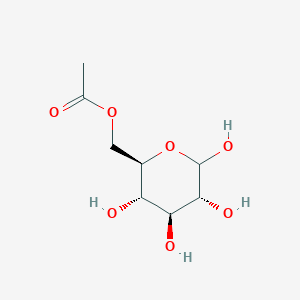
6-O-acetyl-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Acetyl-D-glucopyranose is a derivative of D-glucose, where an acetyl group is attached to the sixth carbon of the glucopyranose ring. This compound is part of the broader class of acetylated sugars, which are commonly used in organic synthesis and various biochemical applications. The acetylation of sugars like D-glucopyranose can significantly alter their chemical properties, making them useful intermediates in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-acetyl-D-glucopyranose typically involves the acetylation of D-glucopyranose. One common method is the reaction of D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 6-O-Acetyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-O-carboxy-D-glucopyranose.
Reduction: Formation of 6-O-hydroxy-D-glucopyranose.
Substitution: Formation of 6-O-substituted-D-glucopyranose derivatives.
科学的研究の応用
6-O-Acetyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and as a model compound for understanding carbohydrate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and as a starting material for the synthesis of specialty chemicals
作用機序
The mechanism of action of 6-O-acetyl-D-glucopyranose involves its interaction with various enzymes and proteins in biological systems. The acetyl group can be hydrolyzed by esterases, releasing D-glucopyranose and acetic acid. This hydrolysis can affect the glycosylation patterns of proteins and lipids, influencing cellular signaling pathways and metabolic processes .
類似化合物との比較
1,2,3,4,6-Penta-O-acetyl-D-glucopyranose: A fully acetylated derivative of D-glucopyranose with acetyl groups on all hydroxyl positions.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A derivative with acetyl groups on the second, third, fourth, and sixth carbons.
3,6-Di-O-acetyl-1,2,4-O-orthoacetyl-D-glucopyranose: A compound with acetyl groups on the third and sixth carbons and an orthoacetyl group on the first, second, and fourth carbons
Uniqueness: 6-O-Acetyl-D-glucopyranose is unique in its selective acetylation at the sixth carbon, which can influence its reactivity and interaction with biological molecules. This selective modification allows for targeted studies on the role of acetylation in carbohydrate chemistry and biology.
特性
分子式 |
C8H14O7 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O7/c1-3(9)14-2-4-5(10)6(11)7(12)8(13)15-4/h4-8,10-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1 |
InChIキー |
ILLOJQCWUBEHBA-KEWYIRBNSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12433159.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
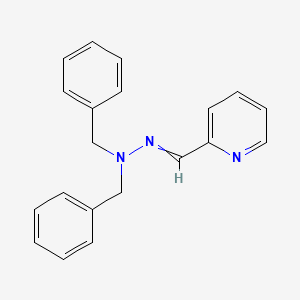
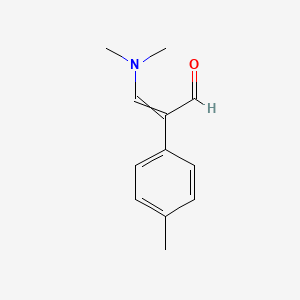
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
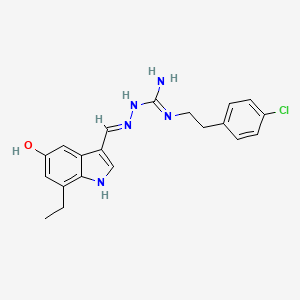
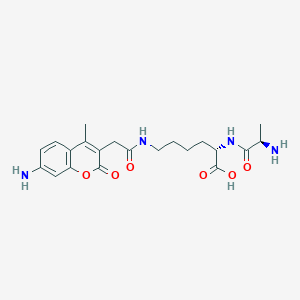
![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
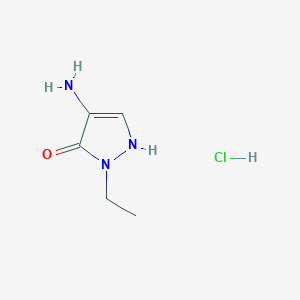


![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
